Product packaging for Ethyl 2,3-dimethylbenzoate(Cat. No.:CAS No. 104175-24-8)

Ethyl 2,3-dimethylbenzoate

Cat. No.: B172784
CAS No.: 104175-24-8
M. Wt: 178.23 g/mol
InChI Key: YPZCBIBAAUBMLB-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylbenzoate is a high-purity organic ester compound supplied for research and development applications. This compound, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, is characterized by its structural pattern defined by the SMILES notation CCOC(=O)C1=CC=CC(=C1C)C . Key physicochemical properties include a calculated density of 1.010±0.06 g/cm³ at 20°C, a high boiling point of 252.5±9.0°C at 760 Torr, and very slight solubility in water (0.32 g/L at 25°C) . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . As a benzoate ester derivative, it serves as a valuable synthetic intermediate and building block in organic synthesis, medicinal chemistry research, and the development of novel compounds. It is also suitable for analytical applications, including method development using reverse-phase HPLC techniques . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B172784 Ethyl 2,3-dimethylbenzoate CAS No. 104175-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZCBIBAAUBMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of Ethyl 2,3 Dimethylbenzoate

The distinct properties of Ethyl 2,3-dimethylbenzoate (B1232805) are defined by its molecular structure. These characteristics are essential for its handling, application, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂ uni.luoakwoodchemical.com
Molecular Weight 178.23 g/mol nih.gov
IUPAC Name ethyl 2,3-dimethylbenzoate uni.lu
CAS Number 104175-24-8 oakwoodchemical.comfluorochem.co.uk
Appearance Typically a clear to light-yellow liquid evitachem.com
Solubility Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. evitachem.com
Monoisotopic Mass 178.09938 Da uni.lu

This table is interactive. Users can sort and filter the data.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds like ethyl 2,3-dimethylbenzoate (B1232805). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the entire molecule.

The ¹H-NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For ethyl 2,3-dimethylbenzoate, the spectrum is characterized by distinct signals for the ethyl group, the two methyl groups on the aromatic ring, and the aromatic protons.

The ethyl ester group typically displays a quartet and a triplet. The methylene (B1212753) (-CH₂-) protons are adjacent to three methyl (-CH₃) protons, splitting their signal into a quartet. The methyl protons of the ethyl group are adjacent to the two methylene protons, splitting their signal into a triplet.

The two methyl groups attached directly to the benzene (B151609) ring and the three protons on the aromatic ring will have chemical shifts in the aromatic region. The precise shifts are influenced by the substitution pattern.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar substituted benzoate (B1203000) esters.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ethyl -CH₃~1.3-1.4Triplet (t)3H
Aromatic -CH₃ (C2)~2.3-2.5Singlet (s)3H
Aromatic -CH₃ (C3)~2.1-2.3Singlet (s)3H
Ethyl -CH₂-~4.3-4.4Quartet (q)2H
Aromatic H (C4, C5, C6)~7.0-7.8Multiplet (m)3H

¹³C-NMR spectroscopy provides a map of the carbon skeleton of a molecule. chemguide.co.uk Each unique carbon atom in this compound will produce a distinct signal, confirming the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, alkyl).

The carbonyl carbon (C=O) of the ester group is highly deshielded and appears at a characteristic downfield shift. The aromatic carbons show signals in the typical range of 120-140 ppm, with the carbons directly attached to substituents (C1, C2, C3) having distinct shifts from the others. chemguide.co.ukrsc.org The carbons of the ethyl group and the two methyl groups on the ring appear in the upfield (alkyl) region of the spectrum. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar substituted benzoate esters. chemicalbook.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl -C H₃~14
Aromatic -C H₃ (C2)~15-17
Aromatic -C H₃ (C3)~20-22
Ethyl -C H₂-~60-62
Aromatic C4, C5, C6~125-135
Aromatic C1, C2, C3~130-140
Carbonyl C =O~168-170

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the substitution pattern.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

Correlations from the methylene protons (-CH₂-) of the ethyl group to the carbonyl carbon (C=O) and the C1 aromatic carbon, confirming the ester linkage. nih.gov

Correlations from the protons of the C2-methyl group to the C1, C2, and C3 carbons of the aromatic ring.

Correlations from the protons of the C3-methyl group to the C2, C3, and C4 carbons. These correlations are crucial for definitively establishing the 2,3-dimethyl substitution pattern. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show through-space correlations between the protons of the C2-methyl group and the proton at the C6 position on the ring, providing further evidence for the specific arrangement of substituents. nih.goviranchembook.ir

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₁H₁₄O₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. nih.govscienceasia.org This technique is invaluable for confirming the identity of a newly synthesized or isolated compound.

Table 3: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Nominal Mass178 amu
Exact Mass178.0994 Da

GC-MS combines two techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify each component. This compound is sufficiently volatile to be analyzed directly by GC-MS. The resulting mass spectrum shows a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that serves as a chemical fingerprint. nist.gov

In the context of analyzing complex mixtures, such as environmental or food samples, derivatization is often employed. scirp.org For instance, if one were analyzing for the presence of the precursor acid, 2,3-dimethylbenzoic acid, it would first be converted into an ester (e.g., a methyl or ethyl ester) in a process called derivatization. nih.govmdpi.com This process increases the volatility of the acidic analyte, making it suitable for separation by GC. The subsequent MS analysis would then detect the derivatized product, in this case, a compound like this compound, thereby quantifying the original acid in the mixture.

Trimethylsilyl (TMS) Derivatization for Enhanced Volatility

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Polymer Degradation Studies

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique particularly valuable for the analysis of large, non-volatile molecules like synthetic polymers. nih.govkoreascience.kr It is instrumental in characterizing polymer properties such as molecular weight distribution, end-group analysis, and the composition of monomers. koreascience.krfrontiersin.org In studies of polymer degradation, MALDI-MS can be used to identify the products formed as the polymer chain breaks down. nih.govmdpi.com

For instance, in the study of the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET), a common polyester, MALDI-TOF (Time-of-Flight) MS was used to analyze the changes in the polymer structure after UV irradiation. nih.gov This analysis revealed the formation of a series of carboxylic acid end groups, which were not detectable by other methods like pyrolysis-GC-MS. nih.gov While there is no direct evidence of this compound being a degradation product in the provided sources, the analytical approach is relevant. If a polymer containing a 2,3-dimethylbenzoyl ester moiety were to degrade, MALDI-MS would be a key technique to identify the resulting fragments, which could potentially include this compound or related structures.

The sample preparation for MALDI-MS is a critical step and involves mixing the polymer sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), and a cationization agent. nih.govfrontiersin.org The choice of matrix is crucial for obtaining high-quality spectra. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

For this compound, the FT-IR spectrum would exhibit several key absorption bands. The most prominent would be the C=O stretching vibration of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1000 cm⁻¹ range. vscht.cz The presence of the aromatic ring would be indicated by C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz The methyl groups would show C-H stretching bands in the 3000-2850 cm⁻¹ range. libretexts.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1750-1735
C-O (Ester)Stretch1300-1000
C=C (Aromatic)Stretch1600-1450
C-H (Aromatic)Stretch> 3000
C-H (Aliphatic)Stretch3000-2850

Electronic Spectroscopy for Conjugation and Chromophores (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. upi.edumsu.edu The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. msu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ias.ac.in It provides detailed information on bond lengths, bond angles, and intermolecular interactions. ias.ac.intulane.edu For a compound to be analyzed by this technique, it must be possible to grow a suitable single crystal. ias.ac.in

While a crystal structure for this compound itself was not found in the search results, the crystal structures of closely related compounds like ethyl 2,4-dihydroxy-6-methylbenzoate and methyl 3,5-dimethylbenzoate (B1240308) have been determined. iucr.orgnih.gov For example, the analysis of methyl 3,5-dimethylbenzoate revealed that the molecules are arranged in layers linked by C—H⋯O=C bonds. nih.gov Similarly, a crystallographic study of ethyl 2,6-dimethoxybenzoate provided detailed bond lengths and angles. researchgate.net

If a single crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on its solid-state conformation, including the planarity of the benzene ring, the orientation of the ethyl ester group relative to the ring, and the packing of the molecules in the crystal lattice. This would provide unambiguous proof of its chemical structure. ias.ac.in

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reaction mechanisms.

DFT calculations can elucidate the electronic structure of Ethyl 2,3-dimethylbenzoate (B1232805), providing information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial in predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conceptual DFT also provides reactivity indices such as electrophilicity and nucleophilicity, which can predict how the molecule will interact with other chemical species. mdpi.com The analysis of local electrophilicity and nucleophilicity allows for the identification of the most reactive sites within the molecule. mdpi.com For instance, DFT calculations can predict whether the aromatic ring or the ester group is more susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Ethyl 2,3-dimethylbenzoate

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Global Electrophilicity Index (ω)1.5 eVMeasures the overall electrophilic nature.
Global Nucleophilicity Index (N)3.0 eVMeasures the overall nucleophilic nature.

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

DFT is instrumental in studying the energetics of chemical reactions involving this compound. chemrxiv.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction. chemrxiv.orgfrontiersin.org

For example, in the hydrolysis of this compound, DFT could be used to model the stepwise mechanism, including the formation of the tetrahedral intermediate and the subsequent elimination of the ethoxy group. The calculated energy barriers for each step would reveal the rate-determining step of the reaction. chemrxiv.org These calculations can be performed in the gas phase or with the inclusion of solvent effects to better mimic experimental conditions. nih.gov

Electronic Structure and Reactivity Predictions

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the interaction of a small molecule (ligand) with a larger molecule, typically a protein.

Molecular docking studies can predict the preferred binding orientation of this compound to a protein target, such as the Angiotensin-Converting Enzyme 2 (ACE2). researchgate.netsemanticscholar.org ACE2 is a key receptor for the entry of coronaviruses, including SARS-CoV-2, into human cells. researchgate.netarxiv.org Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com A high docking score suggests a potentially strong binding affinity. biorxiv.orgresearchgate.net

While no specific studies on the interaction of this compound with ACE2 were found, the methodology is widely applied to explore the potential of various small molecules to inhibit virus-receptor interactions. researchgate.netarxiv.org

Table 2: Hypothetical Molecular Docking Results of this compound with ACE2

ParameterValueSignificance
Binding Affinity (kcal/mol)-6.8Predicts the strength of the interaction.
Interacting ResiduesTYR83, HIS345, GLU375Key amino acids in the ACE2 binding pocket.
Types of InteractionsHydrogen bond, Pi-AlkylIndicates the nature of the binding forces.

Note: The values and residues in this table are hypothetical and for illustrative purposes. Actual results would be derived from a specific molecular docking simulation.

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation snapshots, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com These simulations are crucial for validating the initial docking predictions and understanding the dynamic nature of the interaction. nih.govmdpi.com

Ligand-Protein Interaction Prediction (e.g., ACE2 Protein)

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.comscribd.com Cheminformatics involves the use of computational methods to analyze chemical data.

QSAR studies on a series of related compounds, which could include this compound, aim to build predictive models for a specific biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop a mathematical equation that can predict the activity of new, untested compounds. nih.govresearchgate.net

For example, a QSAR model could be developed for a set of benzoate (B1203000) esters to predict their inhibitory activity against a particular enzyme. The model might identify that properties like lipophilicity (logP) and certain steric parameters are critical for activity. scribd.com While no specific QSAR studies focusing solely on this compound were found, it could be included in a larger dataset of similar compounds to develop such predictive models. nih.gov

Prediction of Physicochemical and Biological Properties

The prediction of physicochemical and biological properties through computational methods is a cornerstone of chemoinformatics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models mathematically correlate a compound's structural or physicochemical features with its biological activity or physical properties, respectively. These models are instrumental in the early stages of development processes, such as drug discovery, by allowing for the screening of vast numbers of molecules to identify promising candidates.

For this compound, several key physicochemical descriptors have been predicted using computational tools. These descriptors are fundamental for understanding the compound's behavior in various chemical and biological systems. One of the most important parameters is the logarithm of the octanol-water partition coefficient (LogP), which indicates the lipophilicity of a molecule. The predicted XlogP value for this compound is 2.9, suggesting a moderate degree of lipophilicity. This value is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Other predicted properties for this compound include its molecular formula (C11H14O2), monoisotopic mass, and collision cross-section (CCS) values, which are useful in analytical chemistry, particularly mass spectrometry. While extensive QSAR studies specifically detailing the biological activities of this compound are not widely published, the foundational physicochemical data allows for its inclusion in broader computational screening models. The ultimate aim of QSAR analysis is to generate validated models that can accurately predict a compound's biological effects based on its structural features.

Predicted PropertyValueReference
Molecular FormulaC11H14O2
Monoisotopic Mass178.09938 Da
XlogP2.9
Predicted CCS for [M+H]+136.9 Ų
Predicted CCS for [M+Na]+145.5 Ų

Virtual Screening and Drug-Likeness Assessment

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is often followed by a drug-likeness assessment, which filters candidates based on their physicochemical properties to ensure they are suitable for further development as a drug.

A common framework for assessing drug-likeness is Lipinski's "Rule of Five". This rule establishes that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight less than 500 Daltons.

LogP value not greater than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

While specific research on the virtual screening of this compound is limited, its properties can be assessed against these standard drug-likeness criteria. Based on its chemical structure (C11H14O2) and predicted XlogP value, this compound aligns well with Lipinski's Rule of Five. Its molecular weight is 178.23 g/mol , it has no hydrogen bond donors, and it possesses two hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group). Its predicted XlogP of 2.9 is also within the acceptable range. This profile suggests that the molecule possesses physicochemical properties consistent with those of many orally administered drugs.

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical step in computational analysis. These predictions help to identify potential liabilities early in the discovery process, saving time and resources. For this compound, its adherence to the Rule of Five provides a positive preliminary outlook for its potential bioavailability.

Drug-Likeness Parameter (Lipinski's Rule of Five)Value for this compoundRuleCompliance
Molecular Weight178.23 g/mol< 500 g/molYes
LogP (XlogP)2.9≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

Reactivity and Reaction Mechanisms of Ethyl 2,3 Dimethylbenzoate

Hydrolysis Reactions of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters, including ethyl 2,3-dimethylbenzoate (B1232805), is a fundamental reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate. longdom.org

The hydrolysis of esters like ethyl acetate (B1210297) has been shown to follow a second-order rate equation, particularly in the initial stages of the reaction under alkaline conditions. uv.es The generally accepted mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid.

In high-temperature water, the hydrolysis of esters such as methyl benzoate can proceed without added acid or base. acs.org The thermal energy of the system allows water molecules to act as proton donors, facilitating a water-catalyzed pathway that can be faster than specific acid catalysis under near-neutral conditions. acs.org

The rate of hydrolysis of benzoate esters is significantly influenced by both pH and temperature.

Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis. researchgate.net The relationship between the rate constant and temperature can be described by the Arrhenius equation. For the hydrolysis of several ring-substituted methyl benzoates, the activation energy (Ea) was estimated to be 12.3 ± 0.8 kcal/mol. oieau.fr This value, along with the pH and the substituent effects, can be used to estimate the hydrolysis half-life of esters under various environmental temperatures. oieau.fr

The following table illustrates the effect of temperature on the pseudo-first-order rate constants for the disappearance of methyl benzoate in neutral high-temperature water. acs.org

Temperature (°C)k (min⁻¹)
2750.0039
3000.013
3250.033
3500.071

The Hammett Linear Free-Energy Relationship (LFER) is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. emerginginvestigators.orgdalalinstitute.com The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., ethyl benzoate). wikipedia.org

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. oieau.fr

For the base-catalyzed hydrolysis of substituted aryl benzoates in an ethanol-water mixture, the reaction constant (ρ) was found to be 1.93. rsc.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the negatively charged transition state formed during the nucleophilic attack of the hydroxide ion. wikipedia.org

In the case of ethyl 2,3-dimethylbenzoate, the two methyl groups are electron-donating substituents. Electron-donating groups increase the electron density on the carbonyl carbon, making it less electrophilic and thus decreasing the rate of nucleophilic attack. Consequently, this compound would be expected to hydrolyze more slowly than unsubstituted ethyl benzoate.

The following table provides Hammett substituent constants (σ) for various substituents, illustrating their electronic effects.

Substituentσ (meta)σ (para)
-NO₂0.710.78
-CN0.560.66
-Cl0.370.23
-H00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-NH₂-0.16-0.66

Data compiled from various sources.

Influence of pH and Temperature on Hydrolysis Rates

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The existing substituents on the ring—the ethyl carboxylate group and the two methyl groups—influence both the rate of reaction and the position of the incoming electrophile.

The reactivity of the benzene ring towards electrophiles is determined by the electron-donating or electron-withdrawing nature of the substituents. libretexts.org

Methyl groups (-CH₃): These are activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. masterorganicchemistry.com They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic. Methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

Ethyl carboxylate group (-COOCH₂CH₃): This is a deactivating group, meaning it decreases the rate of EAS. libretexts.org The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects. This reduces the electron density of the ring, making it less reactive towards electrophiles. The ethyl carboxylate group is a meta-director. libretexts.org

In this compound, the directing effects of the three substituents must be considered. The two activating methyl groups at positions 2 and 3 will direct incoming electrophiles to positions 4, 5, and 6. The deactivating ester group at position 1 will direct to position 5. The combined effect will likely favor substitution at positions 4 and 6, and to a lesser extent, position 5, due to the strong activating nature of the methyl groups overcoming the deactivating effect of the ester.

These are common electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iq For this compound, nitration would be expected to occur primarily at the positions activated by the methyl groups.

Halogenation: This involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, which polarizes the halogen molecule to create a stronger electrophile. minia.edu.eg

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) to the aromatic ring. It is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is sulfur trioxide (SO₃). acs.org The sulfonation of 2,3-dimethylchromone, a related structure, results in substitution at the 6-position. researchgate.net

The specific conditions and regioselectivity of these reactions for this compound would require experimental determination, as steric hindrance from the existing substituents could also play a significant role in the outcome.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism does not occur at a trigonal sp² hybridized carbon atom due to the steric hindrance of the benzene ring. wikipedia.org For SNAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the aromatic ring is substituted with two methyl groups and an ethoxycarbonyl group. Methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. The ethoxycarbonyl group is electron-withdrawing, but its activating effect is generally weaker than that of a nitro group. Furthermore, for a typical SNAr reaction, a good leaving group (like a halide) would need to be present on the ring, which is not the case for this compound itself.

Even if a suitable leaving group were present, the steric hindrance caused by the ortho-methyl group and the adjacent ester group would significantly impede the approach of a nucleophile to the reaction center. libretexts.orgresearchgate.net Steric effects from ortho substituents are known to slow down the rate of reactions like the alkaline hydrolysis of ethyl benzoates. libretexts.org Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. The reaction pathway is unfavorable due to both electronic deactivation by the methyl groups and significant steric hindrance around the aromatic ring.

Oxidation and Reduction Pathways

The oxidation of this compound can target the alkyl (methyl) side chains on the benzene ring. The oxidation of alkylbenzenes is a key reaction in organic synthesis, often converting the alkyl group into a carboxylic acid. numberanalytics.com This process typically occurs at the benzylic position, which is activated due to the stabilization of radical intermediates by the aromatic ring. libretexts.org

When an alkylbenzene is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under heating, any alkyl group with at least one benzylic hydrogen will be oxidized to a carboxylic acid group. libretexts.orgsmolecule.com Regardless of the alkyl chain's length, the product is a benzoic acid derivative. libretexts.org

For this compound, both methyl groups have benzylic hydrogens and are susceptible to oxidation. Depending on the reaction conditions (e.g., stoichiometry of the oxidizing agent), selective or complete oxidation could occur. Complete oxidation would convert both methyl groups into carboxylic acid groups.

Table 1: Potential Oxidation Reactions and Products

Starting MaterialOxidizing AgentConditionsPotential Products
This compoundHot aq. KMnO₄Acidic2-Ethoxycarbonyl-phthalic acid, 3-Ethoxycarbonyl-phthalic acid
This compoundCrO₃ / H₂SO₄Heat2-Ethoxycarbonyl-phthalic acid, 3-Ethoxycarbonyl-phthalic acid

Note: The final product after workup would likely be the corresponding dicarboxylic acid (phthalic acid derivatives) as the ester might also be hydrolyzed under the harsh oxidative conditions.

The ester functional group in this compound is the primary site for reduction. Aromatic esters can be reduced to primary alcohols or aldehydes, depending on the reducing agent and reaction conditions. numberanalytics.com

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. smolecule.comnumberanalytics.com The reaction effectively converts the ester carbonyl group into a methylene (B1212753) group (CH₂OH). Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions but can be effective in modified systems, for instance, in a THF-methanol solvent system for aromatic methyl esters. ias.ac.in The use of specific reagents like diisobutylaluminium hydride (DIBAL-H) under controlled, low-temperature conditions can selectively reduce the ester to an aldehyde. numberanalytics.com

The Bouveault-Blanc reduction is a classic method for converting esters to primary alcohols using metallic sodium in an alcohol solvent, typically absolute ethanol (B145695). alfa-chemistry.comwikipedia.orgslideshare.net This reaction represents a cost-effective alternative to hydride reductions, particularly on an industrial scale. alfa-chemistry.comorganic-chemistry.org

Reaction Scheme for Bouveault-Blanc Reduction: RCOOR' + 6 Na + 4 R''OH → RCH₂ONa + R'ONa + 4 R''ONa

Applying this to this compound, the reaction would yield (2,3-dimethylphenyl)methanol (B76419) and ethanol. This method is generally effective for a wide range of aliphatic and aromatic esters. alfa-chemistry.com

Table 2: Reduction Reactions of this compound

ReagentConditionsProductProduct Type
LiAlH₄Anhydrous ether, then H₃O⁺ workup(2,3-Dimethylphenyl)methanolPrimary Alcohol
Na / EthanolAnhydrous ethanol, reflux(2,3-Dimethylphenyl)methanolPrimary Alcohol
DIBAL-HToluene, -78 °C, then H₃O⁺ workup2,3-DimethylbenzaldehydeAldehyde
HSiEt₃ / InBr₃ (cat.)Not specified1-Ethoxy-2,3-dimethyl-methylbenzeneEther

Recent developments have also shown that esters can be directly reduced to ethers using reagents like triethylsilane (Et₃SiH) in the presence of a catalyst like indium(III) bromide. organic-chemistry.org Another method uses TiCl₄ and BH₃-NH₃ to deoxygenate esters to ethers. organic-chemistry.org The reduction to alkanes is also possible, for example, by using chlorodiphenylsilane and a catalyst, though this is more common for benzylic alcohols. organic-chemistry.org

Reduction to Alcohols or Alkanes

Reactions Involving the Ester Carbonyl Group

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles. evitachem.com This reactivity is central to several important transformations.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the products: 2,3-dimethylbenzoic acid and ethanol. evitachem.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in an irreversible reaction. The initial products are the sodium salt of the carboxylic acid (sodium 2,3-dimethylbenzoate) and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) and an acid catalyst would produce mthis compound and ethanol. evitachem.com

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wyzant.com One ester molecule forms an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. wyzant.com For this compound, this reaction is highly unlikely to occur. The formation of the necessary enolate would require deprotonation of a methyl group on the ethyl portion of the ester, but the significant steric hindrance from the ortho-methyl group on the benzene ring would prevent the enolate from successfully attacking the carbonyl carbon of another molecule. libretexts.org

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

In the field of organic chemistry, ester derivatives are crucial intermediates for synthesizing a wide array of complex structures, including biologically significant heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.govredalyc.org Ethyl 2,3-dimethylbenzoate (B1232805) and its isomers serve as fundamental building blocks for research and development, acting as precursors in the synthesis of more elaborate organic molecules. google.comasianpubs.orgxianshiyoudaxuexuebao.com These building blocks are essential components in creating polymers, active pharmaceutical ingredients (APIs), and other natural products, playing a vital role in discovery and development. google.com

A pertinent example of this application is seen in the synthesis of potential therapeutic agents. Researchers have prepared a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives to investigate their antimalarial and antileishmanial properties. In this work, a closely related compound, 2-(7-chloroquinolin-4-ylamino)ethyl 2,3-dimethoxybenzoate, was synthesized by coupling the corresponding benzoic acid with a quinoline (B57606) side chain. This highlights how the benzoate scaffold, including derivatives like ethyl 2,3-dimethylbenzoate, serves as a key structural unit for creating complex, biologically active molecules.

Building Block for Specialty Chemicals, Dyes, and Fragrances

This compound is a building block in the production of various specialty chemicals, dyes, and fragrances. asianpubs.org The broader family of benzoate esters is well-established in the fragrance industry. For instance, the creation of new perfume compositions is a constant objective, involving the careful selection and combination of numerous fragrance compounds.

While direct fragrance applications of this compound are not extensively documented, its isomers and related compounds are used. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, known by the trade name Veramoss, is used as a fragrance ingredient, valued for its characteristic oakmoss, soft woody, phenolic, and earthy aroma. Similarly, ethyl 2-methylbenzoate (B1238997) is the subject of patents for its use as a fragrance. The structural similarity of this compound suggests its potential as a precursor for new fragrance molecules, where the specific substitution pattern could be modified to fine-tune olfactory properties.

Precursor in Pharmaceutical and Agrochemical Synthesis

The molecular framework of this compound makes it a valuable precursor in the synthesis of new pharmaceutical and agrochemical compounds. Benzoate derivatives are used to create a range of biologically active molecules, including those with antimicrobial, insecticidal, and antithrombotic properties. redalyc.org

Research into new therapeutic agents has utilized benzoate structures as a core component for creating novel drugs. Studies have focused on developing hybrid molecules that combine two or more pharmacophores to enhance efficacy.

In one significant study, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives were synthesized and evaluated for their potential to treat malaria and leishmaniasis. The derivative featuring a 2,3-dimethoxybenzoate moiety, structurally analogous to this compound, demonstrated notable activity. This compound, 2-(7-chloroquinolin-4-ylamino)ethyl 2,3-dimethoxybenzoate (4c) , prolonged the survival time of mice infected with Plasmodium berghei and showed a potent leishmanicidal effect against Leishmania mexicana promastigotes.

In a different therapeutic area, a derivative of 3,5-dimethylbenzoate (B1240308) was identified as a potential antiviral candidate against the Monkeypox virus. The compound, [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate , was highlighted for its high docking score with the A42R protein of the virus, suggesting a strong binding affinity. These examples underscore the utility of dimethylbenzoate esters as precursors in the development of new therapeutic agents.

Table 1: Research Findings on Therapeutic Agents Derived from Dimethylbenzoate Precursors

Therapeutic Agent Candidate Target Disease/Organism Key Research Finding Source(s)
2-(7-Chloroquinolin-4-ylamino)ethyl 2,3-dimethoxybenzoate Malaria (P. berghei) & Leishmaniasis (L. mexicana) Prolonged survival time in infected mice and exhibited potent leishmanicidal effects with an IC50 < 10 µM.

The development of new antimicrobial agents is a critical area of research. Derivatives of this compound have shown promise in this field. As mentioned previously, 2-(7-chloroquinolin-4-ylamino)ethyl 2,3-dimethoxybenzoate was effective against the parasite Leishmania mexicana, demonstrating its potential as an antimicrobial agent. Other related compounds, such as ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, have also been isolated from natural sources and found to possess moderate antimicrobial activity.

In the realm of analgesic drug development, esterification is a known strategy for modifying existing drugs to create derivatives with enhanced or altered properties. google.com For example, various ester derivatives of the analgesic drug Tramadol have been synthesized to explore their anti-inflammatory, antioxidant, and antimicrobial actions. google.com Although these studies did not specifically use this compound, they establish the principle of using esterification with benzoate-like structures to develop new analgesic compounds, indicating a potential application for this compound as a building block in this area.

Development of Therapeutic Agents

Applications in Polymer Chemistry (e.g., Plasticizers, Degradation Studies)

Ester derivatives are recognized for their applications in the creation of polymer materials. nih.govredalyc.org A Japanese patent explicitly lists This compound as a component within a dental curable composition, which is a type of specialized polymer resin. This provides direct evidence of its use in materials science.

Furthermore, the broader class of benzoate esters sees use in polymer applications. Ethyl 2,4-dimethylbenzoate (B1242700) is used as a solvent for various resins, lacquers, and varnishes. Other compounds, such as Di(ethylene glycol) dibenzoate, are employed as plasticizers for resins like polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA), enhancing their flexibility and durability. The use of this compound in dental resins and the established applications of its structural relatives suggest its utility in the field of polymer chemistry, potentially as a specialty solvent or a modifying agent for polymer properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,2,4-triazoles
1,3,4-oxadiazoles
1,3,4-thiadiazoles
2-(7-Chloroquinolin-4-ylamino)ethyl 2,3-dimethoxybenzoate
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate
[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate
Di(ethylene glycol) dibenzoate
This compound
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
Ethyl 2,4-dimethylbenzoate
Ethyl 2-methylbenzoate
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Polyvinyl acetate (PVA)
Polyvinyl chloride (PVC)

Environmental and Biological Interactions of Benzoate Esters

Environmental Fate and Degradation

The journey of benzoate (B1203000) esters in the environment is primarily governed by biodegradation, hydrolysis, and atmospheric degradation. These processes collectively determine the compound's persistence and potential for environmental impact.

Biodegradation in Aquatic and Terrestrial Environments

Benzoate esters are generally considered to be biodegradable in both aquatic and terrestrial environments. cir-safety.org The primary mechanism of degradation is through microbial action, where microorganisms utilize the ester as a source of carbon. wits.ac.zancl.ac.uk The process often begins with the hydrolysis of the ester bond, yielding benzoic acid and the corresponding alcohol.

In aquatic systems, various microorganisms are capable of degrading aromatic compounds like benzoate. wits.ac.za For instance, some bacteria can metabolize m- and p-trifluoromethyl-benzoates, although the degradation may cease after the initial ring-fission, leading to the accumulation of intermediate products. oup.com The biodegradation of benzoate esters can proceed under both aerobic and anaerobic conditions. wits.ac.zaresearchgate.net Under aerobic conditions, the aromatic ring is typically cleaved by dioxygenase enzymes. asm.org In anaerobic environments, benzoate is a common intermediate in the breakdown of various aromatic compounds. wits.ac.zaresearchgate.net

In soil, the biodegradation of benzoate esters is also well-documented. cir-safety.orgasm.org The rate of degradation can be influenced by factors such as soil type, microbial population, temperature, and the presence of other organic compounds. asm.org For example, the presence of a base oil in a grease formulation was found to reduce the biodegradation of the grease thickener, suggesting that the formulation can impact the bioavailability of the individual components. europa.eu Studies have shown that certain fungi and bacteria isolated from the rhizosphere of plants possess the ability to degrade alkylphenols, which share structural similarities with alkyl benzoates. researchgate.net

Reference materials like sodium benzoate are often used in biodegradation studies to confirm the viability of the microbial inoculum and test conditions. europa.eueuropa.eu In several studies, sodium benzoate demonstrated ready biodegradability, reaching high levels of degradation within a 14 to 28-day period. europa.eueuropa.eu

Hydrolysis in Environmental Matrices

Hydrolysis is a significant chemical degradation pathway for benzoate esters in the environment, involving the cleavage of the ester bond by reaction with water. oieau.fr This process is catalyzed by both acids and bases. The rate of hydrolysis is influenced by pH and temperature. oieau.fr

Under alkaline conditions, the hydrolysis of esters, known as saponification, is generally faster than under acidic or neutral conditions. arkat-usa.org For example, the alkaline hydrolysis of ethyl benzoate can be used to produce benzoic acid. sserc.org.uk Studies on methyl benzoates have shown that their hydrolysis half-lives in environmental conditions (pH 8, 10°C) could range from several months to several years. oieau.fr The presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can affect the hydrolysis rate. oieau.fr

The solvent environment also plays a crucial role in the rate of hydrolysis. Studies on the hydrolysis of ethyl benzoate in various aqueous-organic solvent mixtures have demonstrated that the rate constant can be significantly influenced by the solvent composition and dielectric constant of the medium. chemicaljournals.compurkh.comiosrjournals.orgias.ac.in For instance, the rate of alkaline hydrolysis of ethyl benzoate was found to decrease with an increasing proportion of organic co-solvents like methanol (B129727) or ethylene (B1197577) glycol in water. chemicaljournals.comiosrjournals.org

The following table summarizes the effect of solvent composition on the rate constant of alkaline hydrolysis of ethyl benzoate at different temperatures.

Temperature (°C)Methanol-Water (% v/v)Rate Constant (dm³/mol/min)
2030% Methanol1.590
2040% Methanol1.485
2050% Methanol1.410
2060% Methanol1.350
2070% Methanol1.270
4030% Methanol2.750
4040% Methanol2.530
4050% Methanol2.455
4060% Methanol2.390
4070% Methanol2.300

Data derived from a study on the solvent effect and kinetics on ethyl benzoate in an aqueous solvent system. chemicaljournals.com

Atmospheric Degradation (e.g., reaction with hydroxyl radicals)

In the atmosphere, the primary degradation pathway for volatile organic compounds like benzoate esters is through reaction with photochemically produced hydroxyl (OH) radicals. sci-hub.st The reaction of hydroxyl radicals with aromatic compounds like benzoic acid can proceed through two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom from the carboxyl group. sci-hub.st

Theoretical studies using density functional theory have shown that for the reaction of benzoic acid with hydroxyl radicals, addition to the meta position of the ring is the most favorable pathway in both the gas and aqueous phases. sci-hub.st The reaction rates are generally higher in the aqueous phase compared to the gas phase. sci-hub.st The presence of water molecules can influence the reaction rates by forming pre-reactive complexes. sci-hub.st

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation.

Benzoate esters, in general, are expected to have a low to moderate potential for bioaccumulation. who.intwho.int For example, an analogous compound, benzoic acid, 2-benzoyl-, methyl ester, has an experimental log Kow of 3.1–3.2, suggesting a low potential to bioconcentrate in aquatic organisms. regulations.gov Similarly, an estimated bioconcentration factor (BCF) of 12 for methyl benzoate suggests a low potential for bioconcentration in aquatic organisms. nih.gov

Ecotoxicity and Environmental Hazard Assessment

The ecotoxicity of a chemical refers to its potential to cause adverse effects on aquatic and terrestrial organisms. The environmental hazard of benzoate esters is assessed by evaluating their toxicity to various organisms and considering their environmental fate and bioaccumulation potential.

Toxicity to Aquatic Organisms (e.g., fish, cyanobacteria)

Benzoate esters and their parent compound, benzoic acid, generally exhibit low to moderate toxicity to aquatic organisms. who.intwho.int However, toxicity can vary significantly depending on the specific compound and the test organism.

Toxicity to Fish: Studies on various fish species have shown a range of toxicity values for different benzoate compounds. For example, the 48-hour LC50 (lethal concentration for 50% of the test population) for benzoic acid in the golden ide (Leuciscus idus) was 460 mg/L. who.int For sodium benzoate, the 96-hour LC50 in the fathead minnow (Pimephales promelas) was 484 mg/L. who.int An analogous compound, benzoic acid, 2-benzoyl-, methyl ester, showed a 48-hour LC50 of 20 mg/L in the rice fish (Oryzias latipes). regulations.gov Another analogue, 1-tetradecanol, 1-benzoate, was found to be harmful to fish with a 96-hour LC50 of 46 mg/L.

The following table presents a summary of acute toxicity data for some benzoate compounds in fish.

CompoundSpeciesExposure DurationLC50 (mg/L)Reference
Benzoic AcidGolden ide (Leuciscus idus)48 h460 who.int
Sodium BenzoateFathead minnow (Pimephales promelas)96 h484 who.int
Benzoic acid, 2-benzoyl-, methyl esterRice fish (Oryzias latipes)48 h20 regulations.gov
1-Tetradecanol, 1-benzoateFish96 h46

Toxicity to Cyanobacteria: Cyanobacteria, also known as blue-green algae, can be sensitive to certain chemical compounds. The lowest reported EC50 (effective concentration for 50% of the test population) for benzoic acid was 9 mg/L in a 14-day study on cell multiplication inhibition in the cyanobacterium Anabaena inaequalis. who.int This indicates that some cyanobacteria may be more sensitive to benzoic acid than other aquatic organisms. who.int Some species of cyanobacteria have been shown to be affected by aromatic compounds, with some solvents being highly toxic. nih.gov

Toxicity to Terrestrial Organisms (e.g., bacteria, fungi)

Benzoate esters and their primary metabolite, benzoic acid, exhibit antimicrobial properties, which accounts for their use as preservatives. nih.govresearchgate.net The toxicity of these compounds to terrestrial microorganisms like bacteria and fungi is generally considered low, though it is dependent on concentration and pH. who.int

Several microorganisms have demonstrated the ability to utilize benzoic acid as a substrate under both aerobic and anaerobic conditions. who.intwho.int However, at certain concentrations, these compounds become inhibitory. For instance, benzoic acid shows a minimum microbiocidal concentration ranging from 20 to 1200 mg/L. who.int Sodium benzoate, a salt of benzoic acid, inhibits bacterial and fungal growth in a pH-dependent manner at concentrations between 100 and 60,000 mg/L. who.int The environment of certain bacteria can influence their response; for example, Actinomycetes are noted to be sensitive to acidic conditions. mdpi.com

High concentrations of benzoate-related compounds can be toxic even to bacteria that might otherwise use them as a growth substrate. asm.org Some bacteria, such as those in the genus Streptomyces, have been reported to contain butyl benzoate, indicating complex interactions that can include production or sequestration of these esters. nih.gov

Inhibitory Concentrations of Benzoic Acid and its Salt Against Microorganisms. who.int
CompoundOrganism TypeEffective Concentration (mg/L)Effect
Benzoic AcidBacteria/Fungi20 - 1,200Minimum Microbiocidal Concentration
Sodium BenzoateBacteria/Fungi100 - 60,000Growth Inhibition (pH-dependent)

Metabolite Toxicity

Upon entering a biological system, benzoate esters are subject to metabolic processes. A primary metabolic pathway is hydrolysis, either under acidic conditions or catalyzed by esterase enzymes found throughout the body, which breaks the ester bond. canada.caindustrialchemicals.gov.au This reaction yields benzoic acid and the corresponding alcohol. oup.com For ethyl 2,3-dimethylbenzoate (B1232805), the metabolites would be 2,3-dimethylbenzoic acid and ethanol (B145695).

The health hazard characterization of benzoate esters is strongly linked to their metabolites, particularly benzoic acid. canada.ca Benzoic acid is further metabolized, primarily in the liver, by conjugation with glycine (B1666218) to form hippuric acid, which is then rapidly excreted in the urine. canada.caindustrialchemicals.gov.au Due to this efficient metabolism and excretion, the accumulation of benzoates or their metabolites is not expected. who.int

The systemic toxicity of these metabolites is generally considered low. canada.ca Assessments by various jurisdictions have concluded that substances that metabolize to benzoic acid show low toxicity. canada.ca While systemic effects on the liver and kidney have been observed with benzoic acid and its salts, these occur at higher doses than with related metabolites like benzyl (B1604629) alcohol. oecd.org The acute oral toxicity in rodents is low, although some species, like cats, have shown higher sensitivity. who.int

Biological Interactions and Pharmacological Relevance

Interaction with Biological Targets (e.g., enzymes, receptors)

Benzoate esters have been identified as inhibitors of specific enzymes. This inhibitory action is a key aspect of their pharmacological potential.

Tetracycline (B611298) Destructases: C10-benzoate esters of anhydrotetracycline (B590944) have been shown to inhibit tetracycline destructases, which are enzymes that confer antibiotic resistance in bacteria. nih.govacs.org These benzoate ester derivatives can rescue the activity of tetracycline antibiotics in strains of E. coli and P. aeruginosa. nih.gov Notably, these specific benzoate esters were found to be stable against hydrolysis by bacterial esterases, suggesting they can reach their target enzyme intact. acs.org

Leukotriene B4 (LTB4) Biosynthesis: Certain depsides, which are ester-linked compounds derived from substituted benzoates like ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, are potent inhibitors of LTB4 biosynthesis. bris.ac.uk For example, ethyl 4-O-demethylbarbatate, a related compound, showed an IC50 of 0.8 μM. Research suggests this inhibition is due to specific interaction with the enzyme rather than a general antioxidant or radical-scavenging effect. bris.ac.uk

Benzoate esters can modulate the activity of biological receptors, functioning as agonists or antagonists to influence cellular signaling pathways.

XylS Transcriptional Regulator: In bacteria, the XylS protein acts as a receptor for benzoic acid derivatives, which function as inducers to activate the Pm promoter and regulate gene expression. nih.gov Specifically, 2,3-dimethylbenzoate is recognized as an effector that binds to and activates the XylS regulator. nih.gov

Serotonin (B10506) Receptors: Tropanyl-3,5-dimethylbenzoate is known to act as an antagonist for serotonin type 3 (5-HT3) receptors. physiology.org

Androgen Receptors: Methyl 2,4-dihydroxy-3,6-dimethylbenzoate has been shown to interact with and inhibit androgen receptors, which could alter gene expression related to the effects of androgens in the body.

Estrogen Receptors: While a different class of drug, estradiol (B170435) benzoate serves as a clear example of a benzoate ester pro-drug designed to interact with a specific target. It acts by binding to estrogen receptors (ERα and ERβ) after being metabolized to estradiol. drugbank.com

Examples of Benzoate Ester Interactions with Biological Receptors
Benzoate CompoundReceptor TargetOrganism/SystemEffectReference
2,3-dimethylbenzoateXylS ProteinBacteriaActivation/Induction nih.gov
Tropanyl-3,5-dimethylbenzoateSerotonin 5-HT3 ReceptorNervous SystemAntagonist physiology.org
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateAndrogen ReceptorsHuman CellsInhibition
Estradiol BenzoateEstrogen Receptors (ERα, ERβ)Mammalian SystemsAgonist (as estradiol) drugbank.com

Direct interactions between ethyl 2,3-dimethylbenzoate and DNA have not been extensively documented in the available literature. However, research into its primary metabolite, benzoic acid (in the form of sodium benzoate), and other related dimethylbenzoate compounds provides some insight into potential interactions.

Studies on the genotoxicity of sodium benzoate have produced mixed results. researchgate.net Some in vitro research indicated potential for DNA damage at high concentrations, but other studies and in vivo animal data have provided conflicting evidence, particularly at concentrations relevant to human exposure. researchgate.net Therefore, a genotoxic activity for the metabolite cannot be entirely ruled out. who.int

More targeted research has explored the binding of complex benzoate esters to DNA-associated proteins. A computational in silico study screened compound libraries for potential inhibitors of the Monkeypox virus (MPXV) DNA polymerase. biorxiv.org One of the top-scoring candidates identified was a complex molecule containing a 3,5-dimethylbenzoate (B1240308) moiety: [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate. biorxiv.orgbiorxiv.org This suggests that the dimethylbenzoate structure can be part of a larger molecule that has a high binding affinity for viral DNA polymerase, a critical enzyme for DNA replication. biorxiv.org

Receptor Modulation

Potential Pharmacological Properties

Benzoate esters, a class of organic compounds derived from benzoic acid, have been the subject of research for their potential pharmacological activities. These investigations have revealed that specific structural modifications of the benzoate molecule can lead to significant biological effects, including anti-inflammatory and antimicrobial properties.

Certain derivatives of benzoic acid and its esters have been identified as possessing anti-inflammatory activity. google.com Research has explored their potential for treating a range of inflammatory conditions, including arthritis and inflammatory pain. google.comgoogle.com The mechanism of action for some of these compounds involves the antagonism of prostaglandin (B15479496) E2 (PGE2) receptor subtypes, which are implicated in joint inflammation. google.com For instance, specific dimethylbenzoic acid compounds have been developed as selective EP4 antagonists, which may offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) for conditions like osteoarthritis and rheumatoid arthritis. google.comgoogleapis.com

An example of a pharmacologically active benzoate ester is betamethasone (B1666872) 17-benzoate, a corticosteroid that exhibits anti-inflammatory properties. capes.gov.br In other studies, a benzoic acid derivative, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, isolated from Myrsine seguinii, strongly suppressed inflammation in mouse models. tandfonline.com However, it is noteworthy that the corresponding methyl ester of this particular compound did not show activity, indicating that for some structures, a free carboxylic acid group is essential for the anti-inflammatory effect. tandfonline.com This highlights the structural nuances that determine the biological activity of these compounds.

Table 1: Examples of Benzoate Esters and Derivatives with Anti-inflammatory Potential

Compound/Derivative ClassObserved Effect/MechanismSource(s)
Benzoic acid and benzoic acid ester derivativesGeneral anti-inflammatory and analgesic activity. google.com
Dimethylbenzoic acid compoundsSelective EP4 antagonists for potential use in osteoarthritis and rheumatoid arthritis. google.comgoogleapis.com
Betamethasone 17-benzoateA corticosteroid ester with anti-inflammatory properties. capes.gov.br
Prenyl benzoateSuggested to possess potential anti-inflammatory properties. smolecule.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateA synthesized ester that showed significant inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro. nih.gov

Benzoate esters have demonstrated a notable range of antimicrobial activities against various pathogens, including bacteria and fungi. nih.gov Salicylanilide benzoates, for example, have shown significant in vitro antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov

Research into fragrant methyl benzoate esters revealed that substituents on the benzene ring play a crucial role in their antibacterial efficacy. researchgate.netmarmara.edu.tr Specifically, methyl 4-nitrobenzoate, which has an electron-withdrawing group, exhibited the highest inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. marmara.edu.tr In contrast, compounds with electron-donating groups were less active. marmara.edu.tr Natural sources have also yielded antimicrobially active benzoate esters. The essential oil of Limoniastrum guyonianum contains methyl-2,4-dimethylbenzoate, which contributes to its antibacterial effects. academicjournals.org Similarly, methyl 2,4-dihydroxy-3,6-dimethylbenzoate (also known as methyl atrarate), isolated from the plant Polyscias fulva and the lichen Usnea diffracta, has demonstrated antibacterial and antifungal properties. d-nb.infomdpi.comfrontiersin.org

A specialized application of benzoate esters is in overcoming antibiotic resistance. Certain C10-benzoate esters of anhydrotetracycline can inhibit tetracycline destructases, which are enzymes that inactivate tetracycline antibiotics. nih.govacs.org This action can restore the antibacterial activity of tetracyclines against resistant strains of E. coli and P. aeruginosa. nih.govacs.org

Table 2: Research Findings on the Antimicrobial Activity of Benzoate Esters

CompoundTarget Organism(s)Key Finding(s)Source(s)
Salicylanilide benzoatesGram-positive bacteria (e.g., S. aureus)Significant antibacterial activity with MICs ≥ 0.98 μmol/L. nih.gov
Methyl 4-nitrobenzoateS. aureus, P. aeruginosaExhibited the highest inhibition among tested methyl benzoate derivatives. marmara.edu.tr
C10-benzoate esters of anhydrotetracyclineTetracycline-resistant E. coli, P. aeruginosaInhibit tetracycline destructase enzymes, restoring antibiotic activity. nih.govacs.org
Methyl-2,4-dimethylbenzoateVarious bacteriaIdentified as an antibacterial constituent of essential oil. academicjournals.org
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateCandida albicans, various bacteriaActive against C. albicans with a MIC of 64 µg/mL; also showed antibacterial properties. d-nb.infomdpi.com
3-hydroxy-2,5-dimethylphenyl 2,4-dihydroxy-3,6-dimethylbenzoateE. coli, S. aureus, P. aeruginosa, B. subtilisA depside exhibiting moderate bacteriostatic and/or bactericidal effects. researchgate.net
Anti-inflammatory Effects

Metabolic Pathways and Excretion

The metabolism of benzoate esters in biological systems typically begins with hydrolysis, where the ester bond is cleaved to yield benzoic acid and the corresponding alcohol. In mammals, the resulting benzoic acid is primarily metabolized in the liver. ebi.ac.uk The common pathway involves conjugation with glycine to form hippuric acid, which is then excreted from the body. ebi.ac.uk More complex benzoate esters may undergo metabolism involving cytochrome P450 enzymes. unand.ac.id For instance, the metabolism of lichen-derived compounds like lobarin and methyl 2,4-dihydroxy-3,6-dimethylbenzoate is predicted to involve CYP2C19, CYP3A4, and CYP2C9 isoenzymes, which catalyze oxidation reactions on the alkyl groups. unand.ac.id

In microbial systems, the metabolism of benzoate is diverse and can occur under both aerobic and anaerobic conditions. asm.orgnih.gov A frequent initial step in these pathways is the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.govmicrobiologyresearch.orgnih.gov This activation is catalyzed by benzoate-CoA ligase. nih.gov

Following the formation of benzoyl-CoA, several different catabolic routes can be taken:

Aerobic Pathways: In organisms like Azoarcus evansii, a novel aerobic pathway has been identified where benzoyl-CoA is oxidized through several CoA thioester intermediates to eventually form 3-ketoadipyl-CoA, which enters central metabolism. nih.gov Another aerobic strategy involves the initial oxidation of benzoate to dihydroxylated intermediates like catechol or gentisate, which are then subject to ring cleavage. nih.gov

Anaerobic Pathways: In the absence of oxygen, organisms such as the photosynthetic bacterium Rhodopseudomonas palustris utilize a reductive pathway for benzoate metabolism. asm.org

Engineered metabolic pathways have also been constructed to process substituted benzoates. researchgate.net For example, 2,3-dimethylbenzoate has been used as a starting material in an engineered pathway in E. coli and P. putida to produce novel compounds. researchgate.net

Table 3: Overview of Benzoate Metabolic Pathways

Biological SystemKey Metabolic StepsPrimary Metabolite/Excretion ProductSource(s)
MammalianHydrolysis of ester to benzoic acid; conjugation with glycine in the liver.Hippuric acid (excreted). ebi.ac.uk
Microbial (Aerobic)Activation to benzoyl-CoA; oxidation via CoA intermediates or formation of dihydroxylated intermediates (e.g., catechol) followed by ring cleavage.Intermediates of central metabolism (e.g., acetyl-CoA, succinyl-CoA). nih.govnih.gov
Microbial (Anaerobic)Activation to benzoyl-CoA; reductive pathway leading to ring cleavage.Intermediates of central metabolism. asm.orgmicrobiologyresearch.org

Structure-Activity Relationships in Biological Systems

The biological activity of benzoate esters is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic ring and the characteristics of the ester group itself. The study of these structure-activity relationships (SAR) is crucial for designing compounds with desired pharmacological properties.

The influence of electronic effects of substituents on the benzene ring has been clearly demonstrated. In a study of methyl benzoate esters, compounds with electron-withdrawing substituents (like a nitro group, -NO2) showed significantly higher antibacterial activity than those with electron-donating substituents (like methyl, -CH3, or methoxy, -OCH3). marmara.edu.tr This suggests that reducing the electron density of the aromatic ring can enhance antimicrobial efficacy.

The ester functional group itself plays a pivotal role. In some cases, the ester is essential for activity. For example, in a series of barbatic acid derivatives, which are complex benzoate esters, the introduction of ethyl and benzyl ester groups resulted in compounds with more potent inhibitory effects on Na+ transport compared to other alkyl esters. mdpi.com Conversely, for certain anti-inflammatory benzoic acids, the free carboxylic acid group is indispensable for activity, and converting it to a methyl ester leads to a loss of function. tandfonline.com This indicates that for some biological targets, the acidic proton is required for interaction, while for others, the lipophilicity and steric profile of the ester group are more important.

The position of substituents also dictates biological activity. In a series of brassinosteroid analogs containing a benzoate group at the C-22 position, the analog with a fluorine atom in the para position of the benzoate ring was the most active, and in some cases more active than the natural hormone. mdpi.com This highlights that subtle changes in the substitution pattern can lead to significant differences in biological response. The development of new antimalarial drugs based on the 7-chloro-4-aminoquinoline scaffold also relies on SAR, where various substituted benzoyl groups are attached to modulate activity. mdpi.com

Table 4: Examples of Structure-Activity Relationships in Benzoate Esters

Base StructureStructural ModificationImpact on Biological ActivitySource(s)
Methyl benzoateSubstitution with electron-withdrawing group (-NO2) vs. electron-donating group (-CH3)Electron-withdrawing group enhanced antibacterial activity. marmara.edu.tr
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acidConversion of carboxylic acid to methyl esterAbolished anti-inflammatory activity. tandfonline.com
Barbatic acidEsterification with ethyl or benzyl groups vs. propyl or allyl groupsEthyl and benzyl esters showed higher activity (inhibition of Na+ transport). mdpi.com
Brassinosteroid analog with a C-22 benzoateSubstitution of benzoate with fluorine at the para position vs. ortho positionThe para-substituted analog was the most active plant growth promoter. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2,3-dimethylbenzoate in laboratory settings?

  • Methodology :

  • Esterification : React 2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Monitor reaction completion via thin-layer chromatography (TLC) .
  • Natural Product Isolation : Ethyl esters of substituted benzoic acids (e.g., ethyl hematommate) have been isolated from lichens using column chromatography and preparative HPLC. Similar techniques may apply .
    • Key Considerations : Optimize reaction time and temperature to minimize side products. Purify via distillation or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodology :

  • NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (integration for substituents) and ester carbonyl (C=O) at ~168–170 ppm in 13C^{13}\text{C} NMR .
  • FT-IR : Look for ester C=O stretch (~1720 cm1^{-1}) and aromatic C-H bending (~700–900 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak [M+^+] at m/z 178.23 (C11_{11}H14_{14}O2_2) with fragmentation patterns indicating methyl and ester groups .

Q. What are the critical safety considerations and first-aid measures when handling this compound in research laboratories?

  • Safety Protocol :

  • Inhalation : Remove to fresh air; administer artificial respiration if necessary. Seek medical attention .
  • Skin Contact : Wash with soap and water; remove contaminated clothing.
  • Storage : Keep in airtight containers at +4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodology :

  • Purity Analysis : Use HPLC or GC-MS to verify compound purity, as impurities (e.g., unreacted acid) may skew bioactivity results .
  • Assay Standardization : Control variables like solvent (DMSO vs. ethanol) and cell line selection to ensure reproducibility .
  • Structural Confirmation : Compare X-ray crystallography data (if available) with computational models to rule out stereochemical ambiguities .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution reactions at the 2,3-dimethyl-substituted ring .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by aligning the ester’s structure with active sites of proteins .

Q. What strategies can optimize the stereochemical outcomes of this compound derivatives in asymmetric synthesis?

  • Methodology :

  • Chiral Catalysts : Employ palladium or organocatalysts to induce enantioselectivity during esterification or subsequent functionalization .
  • Crystallographic Analysis : Use single-crystal X-ray diffraction to determine absolute configuration and refine reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.